6-Undecanone

Catalog No.
S702479
CAS No.
927-49-1
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Undecanone

CAS Number

927-49-1

Product Name

6-Undecanone

IUPAC Name

undecan-6-one

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCCC

Solubility

2.94e-04 M
0.05 mg/mL at 25 °C
insoluble in water; soluble in fats and non-polar solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCC(=O)CCCCC

6-Undecanone, also known as methyl nonyl ketone, is a ketone with the chemical formula C11H22O. It is a colorless to pale yellow liquid with a strong odor. While naturally occurring in some plants like peppermint and magnolia , its primary research applications lie in its unique chemical properties.

Solvent and Extraction

One key application of 6-undecanone is as a solvent in scientific research. Its ability to dissolve various organic compounds makes it useful in analyzing complex mixtures. For example, researchers have employed 6-undecanone as a solvent for analyzing the products of lignin pyrolysis in aerosol samples [].

Furthermore, 6-undecanone's properties make it suitable for a technique called supported liquid membrane (SLM) extraction. In SLM, a liquid membrane containing a specific solvent separates two aqueous solutions. 6-Undecanone has been shown to be an efficient membrane liquid in SLM for pretreating plasma samples before capillary zone electrophoresis, a technique used to separate and analyze molecules []. This research highlights the potential of 6-undecanone in sample preparation and analysis techniques.

Other Research Applications

Beyond its role as a solvent and extraction medium, 6-undecanone has been explored in other scientific research areas. Some studies have investigated its potential as a fuel additive due to its similarity to diesel fuel components []. However, further research is needed to determine its feasibility and environmental impact.

6-Undecanone, also known as methyl nonyl ketone, is an organic compound classified as a ketone with the molecular formula C11H22OC_{11}H_{22}O. It appears as a colorless to pale yellow liquid with a distinct odor. This compound is characterized by its undecane chain, consisting of eleven carbon atoms, with a keto group (C=O) located at the sixth carbon position. Its structural formula can be represented as CCCCCC(=O)CCCCCCCCCCC(=O)CCCCC . While 6-undecanone is not abundantly found in nature, it has been identified in certain plants such as peppermint and magnolia, contributing to its aromatic properties .

Typical of ketones. One significant reaction is the Claisen condensation, where it can be synthesized from hexanoic acid and pentanoic acid in the presence of a base like potassium hydroxide. The reaction can be summarized as follows:

Hexanoic Acid+Pentanoic Acid+Base6 Undecanone+Water+Potassium Acetate\text{Hexanoic Acid}+\text{Pentanoic Acid}+\text{Base}\rightarrow \text{6 Undecanone}+\text{Water}+\text{Potassium Acetate}

This reaction highlights the ability of 6-undecanone to form larger carbon chains through condensation processes .

The synthesis of 6-undecanone can be achieved through several methods:

  • Claisen Condensation: As mentioned earlier, this involves the reaction between hexanoic acid and pentanoic acid.
  • Oxidation of Alcohols: 6-undecanone can also be synthesized by oxidizing corresponding alcohols, such as 6-undecanol.
  • Decarboxylation Reactions: This method involves removing carbon dioxide from carboxylic acids to yield ketones .

These methods demonstrate the versatility of synthetic pathways available for producing 6-undecanone.

6-Undecanone has several notable applications:

  • Solvent: It is utilized as a solvent in scientific research due to its ability to dissolve various organic compounds, making it valuable for analyzing complex mixtures .
  • Extraction Medium: The compound has been employed in supported liquid membrane extraction techniques for sample preparation in analytical chemistry .
  • Potential Fuel Additive: Its chemical structure suggests possible applications as a fuel additive, particularly due to its resemblance to components found in diesel fuels .
  • Fragrance and Flavoring Agent: Although restricted in food applications, its aromatic properties make it interesting for use in perfumes and other fragrance products .

Interaction studies involving 6-undecanone focus on its behavior in various chemical environments. For instance, research has examined its interactions with polar and nonpolar solvents, revealing insights into its solubility and extraction efficiency. These studies are crucial for understanding how 6-undecanone can be effectively used in analytical techniques and industrial applications .

Several compounds share structural similarities with 6-undecanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-UndecanoneC₁₁H₂₀OSimilar chain length but with a keto group at carbon five.
7-UndecanoneC₁₁H₂₄OContains a keto group at carbon seven; slightly more branched structure.
Nonan-2-oneC₉H₁₈OShorter chain length with a keto group at carbon two; different physical properties.
Decan-2-oneC₁₀H₂₀OSimilar structure but with one less carbon; exhibits different boiling points and solubility characteristics.

Each of these compounds exhibits unique physical and chemical properties that differentiate them from 6-undecanone while maintaining similar functional groups or chain lengths. The unique positioning of the keto group in 6-undecanone contributes to its distinct reactivity and applications compared to these similar compounds .

Physical Description

Liquid
Colourless white liquid

XLogP3

3.8

Boiling Point

228.0 °C

Density

0.826-0.836

Melting Point

14.5 °C
14-15°C

UNII

8JMD3E1SOO

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 44 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 108 of 152 companies with hazard statement code(s):;
H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (81.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (81.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71808-49-6
927-49-1

Wikipedia

Diamyl ketone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

All other basic organic chemical manufacturing
Ketones, C11: ACTIVE
6-Undecanone: ACTIVE

Dates

Modify: 2023-08-15

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